18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione
Description
The compound 18,34-dimethoxy-19,33-diazanonacyclo[...]tetratriaconta...dione is a highly complex macrocyclic molecule characterized by a nonacyclic (nine-ring) framework incorporating nitrogen and oxygen heteroatoms. Key structural features include two methoxy (-OCH₃) groups at positions 18 and 34, two ketone (-C=O) groups at positions 12 and 27, and a diaza (two nitrogen) backbone.
Properties
CAS No. |
31715-57-8 |
|---|---|
Molecular Formula |
C34H18N2O4 |
Molecular Weight |
518.5 g/mol |
IUPAC Name |
18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione |
InChI |
InChI=1S/C34H18N2O4/c1-39-33-27-19-11-13-22-26-24(19)28(34(40-2)36-30(26)16-8-4-6-10-18(16)32(22)38)20-12-14-21-25(23(20)27)29(35-33)15-7-3-5-9-17(15)31(21)37/h3-14H,1-2H3 |
InChI Key |
BLKCDOIRQUQMOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3=C4C(=C(N=C5C4=C(C=C3)C(=O)C6=CC=CC=C65)OC)C7=C2C8=C(C=C7)C(=O)C9=CC=CC=C9C8=N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione involves multiple steps, including the formation of its complex ring system. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to ensure the correct formation of the desired product. Industrial production methods may vary, but they generally follow similar principles to laboratory synthesis, with adjustments for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxygenated derivatives, while reduction could result in the removal of oxygen atoms or the addition of hydrogen atoms.
Scientific Research Applications
18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione has several scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a building block for more complex molecules. In biology and medicine, it may be investigated for its potential biological activity and therapeutic applications. In industry, it could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include key enzymes, receptors, or other proteins that play a role in the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound belongs to a class of macrocycles with heteroatoms (N, O) and functional groups (ketones, methoxy). Below is a comparative analysis with structurally related molecules:
Electronic and Geometric Influences
- Heteroatom Arrangement : The target compound’s diaza-oxa framework differs from sulfur-rich analogs (e.g., E5), which exhibit stronger Hg²⁺ binding due to thiophilicity. Nitrogen/oxygen systems may favor transition metals like Cu²⁺ or Fe³⁺ .
- Substituent Effects : Methoxy groups in the target compound introduce steric hindrance and hydrophobicity, contrasting with hydroxy or methyl groups in E10 and E14, which improve solubility .
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